molecular formula C8H9ClF2N2O2 B2463519 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856070-85-3

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2463519
CAS RN: 1856070-85-3
M. Wt: 238.62
InChI Key: GEQSFZOEHWCNGF-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1960s and is still widely used today.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been found to be effective in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. This compound has also been found to have an effect on platelet aggregation, which can be beneficial in the prevention of thrombosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects on COX enzymes are well understood. However, one limitation of using this compound in lab experiments is its potential for toxicity. This compound has been found to be toxic to the liver and kidneys at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. One area of interest is the development of new analogs of this compound that have improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs for the treatment of inflammatory conditions. Finally, the potential use of this compound in the treatment of other diseases, such as cancer, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the reaction of 4-chloro-3-(difluoromethyl)-1H-pyrazole with 2-methylpropanoic acid in the presence of a catalyst. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins.

properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-8(2,7(14)15)13-3-4(9)5(12-13)6(10)11/h3,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSFZOEHWCNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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